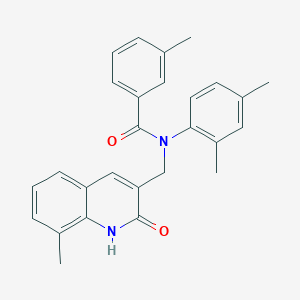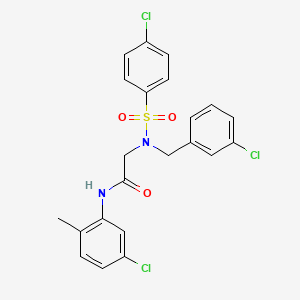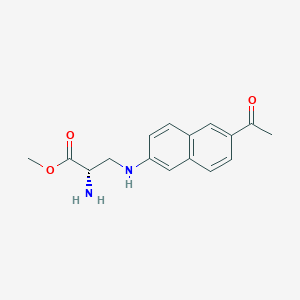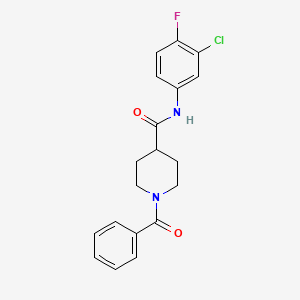
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a cyclopentylsulfamoyl substituent on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of phenol with chloroacetic acid in the presence of a base to form phenoxyacetic acid.
Sulfamoylation: The phenoxyacetic acid is then reacted with cyclopentylamine and a sulfonyl chloride (such as chlorosulfonic acid) to introduce the cyclopentylsulfamoyl group onto the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The use of automated systems and advanced purification techniques would ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylsulfamoyl group may enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(N-cyclopropylsulfamoyl)phenoxy)acetic acid
- 2-(4-(N-methylsulfamoyl)phenoxy)acetic acid
- 2-(4-(N-ethylsulfamoyl)phenoxy)acetic acid
Uniqueness
2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid is unique due to the presence of the cyclopentylsulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with enhanced activity and selectivity.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid involves the reaction of 4-(N-cyclopentylsulfamoyl)phenol with chloroacetic acid in the presence of a base to form the intermediate 2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetic acid. The intermediate is then purified and converted to the final product through a series of reactions.", "Starting Materials": [ "4-(N-cyclopentylsulfamoyl)phenol", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-(N-cyclopentylsulfamoyl)phenol in a suitable solvent (e.g. ethanol)", "Step 2: Add chloroacetic acid and a base (e.g. sodium hydroxide) to the reaction mixture", "Step 3: Heat the reaction mixture to reflux for several hours", "Step 4: Allow the reaction mixture to cool and then acidify with hydrochloric acid", "Step 5: Extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Step 6: Purify the product by recrystallization or column chromatography", "Step 7: Convert the intermediate to the final product through a series of reactions (e.g. esterification, hydrolysis, and decarboxylation)" ] } | |
Numéro CAS |
1094528-88-7 |
Clé InChI |
MSCBUPLAWLNJPO-XOIICWPPNA-N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide](/img/structure/B7698082.png)

![N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7698097.png)
![3,4,5-triethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698110.png)
![N-(2,4-dichlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7698112.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B7698133.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B7698150.png)
![N-(2-methylpropyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7698153.png)
![N-(4-acetylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7698170.png)
